molecular formula C8H5FN2O3 B6257064 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1388027-19-7

4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No. B6257064
CAS RN: 1388027-19-7
M. Wt: 196.1
InChI Key:
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Description

4-Fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid (4F2O2DHBDC) is a synthetic, fluorinated carboxylic acid that has been studied for its potential applications in scientific research. 4F2O2DHBDC is a relatively new compound, having been first synthesized in 2017, and is gaining interest from scientists due to its unique properties.

Scientific Research Applications

4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has a number of potential applications in scientific research. It has been studied for its potential use as a fluorinated inhibitor of endoplasmic reticulum-associated protein degradation (ERAD) pathways. It has also been studied for its potential use as an inhibitor of the proteasome, a type of protein complex responsible for degrading proteins. In addition, 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of hormone-like molecule involved in inflammation.

Mechanism of Action

The exact mechanism of action of 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain protein degradation pathways, such as ERAD and the proteasome. It is also believed to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid are not yet fully understood. However, it is believed to have anti-inflammatory and anti-proliferative effects. It is also believed to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The main advantage of 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is that it is relatively easy to synthesize and is relatively stable. This makes it an ideal compound for use in laboratory experiments. However, it is important to note that 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a relatively new compound, and its effects and mechanisms of action are not yet fully understood. Therefore, it is important to exercise caution when using 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid in laboratory experiments.

Future Directions

There are a number of potential future directions for the research and development of 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. These include further studies into its potential use as an inhibitor of ERAD and proteasome pathways, as well as its potential use as an inhibitor of COX-2. It is also important to further study the biochemical and physiological effects of 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid, as well as its potential toxicity. Additionally, it is important to study the potential applications of 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid in other areas, such as drug delivery and cancer therapy. Finally, it is important to further study the structure and properties of 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid in order to better understand its potential applications.

Synthesis Methods

4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is synthesized through a multi-step process. The first step involves the reaction of 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole (4F2O2DHB) with ethyl chloroformate in the presence of triethylamine, which results in the formation of 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. The second step involves the reaction of 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid with sodium hydroxide in an aqueous solution, which results in the formation of 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride. Finally, the hydrochloride is reacted with sodium hydroxide in an aqueous solution, resulting in the formation of 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves the condensation of 2-aminobenzoic acid with ethyl acetoacetate, followed by cyclization and subsequent fluorination and oxidation steps.", "Starting Materials": [ "2-aminobenzoic acid", "ethyl acetoacetate", "fluorine gas", "sodium nitrate", "sulfuric acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzoic acid with ethyl acetoacetate in the presence of sulfuric acid to form ethyl 2-(2-aminophenyl)acetate.", "Step 2: Cyclization of ethyl 2-(2-aminophenyl)acetate with sodium nitrate in the presence of sulfuric acid to form 4-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid.", "Step 3: Fluorination of 4-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid with fluorine gas in the presence of a catalyst to form 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid.", "Step 4: Oxidation of 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid with hydrogen peroxide in the presence of a catalyst to form the final product, 4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid." ] }

CAS RN

1388027-19-7

Product Name

4-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Molecular Formula

C8H5FN2O3

Molecular Weight

196.1

Purity

95

Origin of Product

United States

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